7-Oxaspiro[4.5]dec-3-en-2-one
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Overview
Description
7-Oxaspiro[45]dec-3-en-2-one is a chemical compound with the molecular formula C9H12O2 It is characterized by a spirocyclic structure, which includes an oxygen atom and a double bond within a ten-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxaspiro[4.5]dec-3-en-2-one can be achieved through a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The reaction proceeds through a cascade of Prins and pinacol rearrangement reactions, resulting in the formation of the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for 7-Oxaspiro[45]dec-3-en-2-one are not well-documented, the Prins/pinacol cascade process provides a scalable and efficient route for its synthesis
Chemical Reactions Analysis
Types of Reactions: 7-Oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated spirocyclic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups replace hydrogen atoms in the structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated spirocyclic compounds.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
7-Oxaspiro[4.5]dec-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-Oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Spirodiclofen: A spirocyclic compound used as an acaricide.
Spiromesifen: Another spirocyclic compound with insecticidal properties.
Spirotetramat: A spirocyclic compound used as an insecticide.
Comparison: 7-Oxaspiro[4.5]dec-3-en-2-one is unique due to its specific spirocyclic structure and the presence of an oxygen atom within the ring system. This structural feature distinguishes it from other spirocyclic compounds like spirodiclofen, spiromesifen, and spirotetramat, which have different functional groups and applications. The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-oxaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-2-4-9(6-8)3-1-5-11-7-9/h2,4H,1,3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECCSXLENZPCCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C=C2)COC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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